![molecular formula C23H30N6OS3 B1244995 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B1244995.png)

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide

Descripción general

Descripción

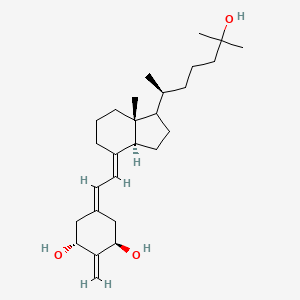

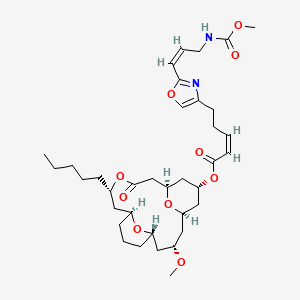

K-604 is a synthetic organic compound known for its potent and selective inhibition of acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. K-604 has been identified as a promising candidate for the treatment of hyperlipidemia and atherosclerosis due to its ability to inhibit ACAT1 selectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of K-604 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.

Thioether formation: The benzimidazole core is then reacted with an alkyl halide to introduce the thioether group.

Piperazine ring formation: The thioether intermediate is reacted with piperazine to form the piperazine ring.

Acylation: The final step involves the acylation of the piperazine ring with an acyl chloride to introduce the acetamide group

Industrial Production Methods

Industrial production of K-604 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

K-604 undergoes several types of chemical reactions, including:

Oxidation: K-604 can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thioethers.

Substitution: K-604 can undergo nucleophilic substitution reactions at the piperazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Substituted piperazine derivatives

Aplicaciones Científicas De Investigación

K-604 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of ACAT1 and its effects on cholesterol metabolism.

Biology: Investigated for its role in modulating cholesterol esterification and efflux in macrophages.

Medicine: Explored as a potential therapeutic agent for the treatment of hyperlipidemia, atherosclerosis, and non-alcoholic fatty liver disease.

Industry: Utilized in the development of novel cholesterol-lowering drugs and formulations .

Mecanismo De Acción

K-604 exerts its effects by selectively inhibiting ACAT1, an enzyme involved in the esterification of cholesterol. By inhibiting ACAT1, K-604 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells. This inhibition is competitive with respect to oleoyl-coenzyme A, with a Ki value of 0.378 micromolar. K-604 also enhances cholesterol efflux from macrophages, promoting the removal of excess cholesterol from cells .

Comparación Con Compuestos Similares

K-604 is unique in its high selectivity for ACAT1 over ACAT2, making it a valuable tool for studying the specific role of ACAT1 in cholesterol metabolism. Similar compounds include:

CI-1011: Another ACAT inhibitor but with less selectivity for ACAT1.

F12511: A dual ACAT1 and ACAT2 inhibitor.

Avasimibe: An ACAT inhibitor with broader activity against both ACAT1 and ACAT2 .

K-604’s high selectivity for ACAT1 makes it particularly useful for research focused on the specific inhibition of this enzyme and its implications for cholesterol metabolism and related diseases.

Propiedades

Fórmula molecular |

C23H30N6OS3 |

|---|---|

Peso molecular |

502.7 g/mol |

Nombre IUPAC |

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |

Clave InChI |

VGGMTOYKEDKFLN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |

Sinónimos |

(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1244912.png)

![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)

![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)

![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)